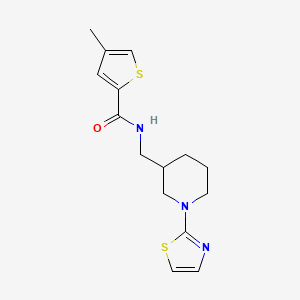

4-Imidazol-1-yl-2-(trifluoromethyl)aniline;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The trifluoromethyl group, with a strong electron-withdrawing effect, increases the energy gap between the highest occupied molecular orbital and the lowest unoccupied molecular orbital (HOMO-LUMO), hence enabling a blue shift in the photoluminescent emission .Chemical Reactions Analysis

The trifluoromethyl group, with a strong electron-withdrawing effect, increases the energy gap between the highest occupied molecular orbital and the lowest unoccupied molecular orbital (HOMO-LUMO), hence enabling a blue shift in the photoluminescent emission .科学的研究の応用

Phase Behavior and Applications

Research has focused on the phase behavior of imidazolium-based ionic liquids with several aliphatic and aromatic solutes, exploring their potential applications in solvent properties modification and separation processes. Ionic liquids featuring imidazole derivatives exhibit remarkable solvent abilities, influenced by the anion type (bistriflamide or triflate), suggesting their use in environmentally friendly solvent systems for various applications, including separation and extraction from aqueous solutions or original matrices (Visak et al., 2014).

Pharmacophore Design

Imidazole scaffolds, specifically tri- and tetra-substituted imidazoles, are identified as selective inhibitors for the p38 mitogen-activated protein kinase, which is implicated in proinflammatory cytokine release. The design and synthesis of these inhibitors demonstrate their potential in addressing inflammatory responses, highlighting the significance of imidazole derivatives in medicinal chemistry (Scior et al., 2011).

Corrosion Inhibition

Imidazoline and its derivatives are extensively used as corrosion inhibitors due to their effective adsorption onto metal surfaces, low toxicity, and environmental friendliness. The review emphasizes their applications in the petroleum industry, suggesting potential for further research in enhancing the effectiveness of imidazole-based corrosion inhibitors (Sriplai & Sombatmankhong, 2023).

Antimicrobial Activities

Imidazole is a key component in the synthesis of antifungal drugs and pesticides, demonstrating significant antimicrobial resistance. This review supports the synthesis of more imidazole derivatives to combat the growth of new strains of organisms, underscoring the biological significance of imidazole in developing new antimicrobial agents (2022).

Synthesis and Transformation

The synthesis and chemical transformation of imidazole derivatives, particularly focusing on 4-phosphorylated 1,3-azoles, reveal their chemical and biological properties. This includes their use in generating compounds with insectoacaricidal, anti-blastic, and other types of activity, highlighting the versatility of imidazole derivatives in synthetic and medicinal chemistry (Abdurakhmanova et al., 2018).

作用機序

Target of Action

Similar compounds, such as arylimidazole derivatives, are known to interact with iridium (ir) in the synthesis of homoleptic imidazole-type iridium triplet emitters .

Mode of Action

The compound interacts with its targets through the coordination of the imidazole and the aryl group to the iridium metal centre . The trifluoromethyl group, with a strong electron-withdrawing effect, increases the energy gap between the highest occupied molecular orbital and the lowest unoccupied molecular orbital (HOMO-LUMO), enabling a blue shift in the photoluminescent emission .

Biochemical Pathways

It’s known that similar compounds are used in the synthesis of semiconducting organometallic complexes in the application of oleds as phosphorescent active layer materials .

Result of Action

The result of the compound’s action is a blue shift in the photoluminescent emission, which is used in the application of OLEDs as phosphorescent active layer materials . This is achieved through the coordination of the imidazole and the aryl group to the iridium metal centre .

Action Environment

It’s known that similar compounds are used in conjunction with other building block ligands, ie, pyridylpyrazoles for adjusting the light-emitting colours of the active layer emitters .

特性

IUPAC Name |

4-imidazol-1-yl-2-(trifluoromethyl)aniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N3.ClH/c11-10(12,13)8-5-7(1-2-9(8)14)16-4-3-15-6-16;/h1-6H,14H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBYYKXWFEIKBLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C=CN=C2)C(F)(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClF3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-imidazol-1-yl)-2-(trifluoromethyl)aniline hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopentyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2839314.png)

![N-(3-(dimethylamino)propyl)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2839315.png)

![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2839316.png)

![4-((2,6-dimethylmorpholino)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one](/img/structure/B2839318.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide](/img/structure/B2839319.png)

![N-(3-cyano-4-methoxy-2-pyridinyl)-N'-{2-[3-(trifluoromethyl)phenoxy]ethoxy}iminoformamide](/img/structure/B2839320.png)

![(E)-N-[Cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]-2-phenylethenesulfonamide](/img/structure/B2839321.png)

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2839322.png)

![1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]ethanone](/img/structure/B2839326.png)

![3-(4-methoxyphenyl)-7-((4-nitrobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2839328.png)

![(E)-N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2839332.png)